N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide typically involves several steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a series of reactions to introduce the hydroxyethyl group at the 3-position. This can be achieved through a Friedel-Crafts alkylation followed by oxidation.
Tetrahydropyran Ring Formation: The hydroxyethyl-substituted furan is then reacted with a suitable precursor to form the tetrahydropyran ring. This step may involve a cyclization reaction under acidic or basic conditions.
Amide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxygenated derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity. The presence of the furan ring and the carboxamide group suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The furan ring and the carboxamide group are likely to play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the furan ring, hydroxyethyl group, and carboxamide group provides a unique set of chemical properties and potential reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9-7-12(10(2)19-9)13(16)8-15-14(17)11-3-5-18-6-4-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFVYLAGYRCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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